Here are some areas of scientific research where 1,2-Epoxytetradecane finds application:
Researchers utilize 1,2-Epoxytetradecane as a substrate to investigate enzymatic epoxidation reactions. These reactions involve enzymes that introduce epoxide groups into molecules. By studying how enzymes interact with 1,2-Epoxytetradecane, scientists can gain insights into the mechanisms of these reactions and the enzymes themselves [].
1,2-Epoxytetradecane, particularly its chiral form (R)-(+)-1,2-Epoxytetradecane, serves as a valuable building block in organic synthesis. Chiral molecules exist in mirror-image forms, and (R)-(+)-1,2-Epoxytetradecane can be incorporated into other molecules to create new chiral compounds with specific properties [].
Scientific research explores the potential of 1,2-Epoxytetradecane as a starting material for developing new drugs. Additionally, its reactivity allows researchers to probe the mechanisms of action of certain enzymes, particularly those involved in metabolizing foreign chemicals in the body [].
1,2-Epoxytetradecane is a chemical compound classified as an epoxide, characterized by a three-membered cyclic ether structure. Its molecular formula is C₁₄H₂₈O, and it has a molar mass of approximately 212.37 g/mol. This compound is derived from tetradecane, a straight-chain alkane with fourteen carbon atoms, through the introduction of an epoxide functional group at the first and second carbon positions.
1,2-Epoxytetradecane is generally insoluble in water and sensitive to moisture, which can lead to hydrolysis and other reactions. It is also known to be flammable under certain conditions, necessitating careful handling and storage .
Currently, there is no scientific research readily available on a specific mechanism of action for 1,2-Epoxytetradecane in biological systems. Its potential application might lie in its reactivity with other molecules due to the epoxide group.
1,2-Epoxytetradecane exhibits high reactivity typical of epoxides. Key reactions include:
1,2-Epoxytetradecane can be synthesized through various methods:
1,2-Epoxytetradecane finds use in several applications:
Interaction studies involving 1,2-epoxytetradecane primarily focus on its reactivity with biological molecules. Due to its electrophilic nature, it has been shown to react with nucleophiles present in proteins and DNA. Such interactions may lead to alterations in cellular functions or induce stress responses in living organisms. Comprehensive studies are needed to fully understand these interactions and their implications for health and safety .
Several compounds share structural similarities with 1,2-epoxytetradecane. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,2-Epoxyhexadecane | C₁₆H₃₂O | Longer carbon chain; higher molecular weight |
1,2-Epoxydodecane | C₁₂H₂₄O | Shorter carbon chain; different reactivity profile |
1,2-Epoxydecane | C₁₀H₂₀O | Smaller size; less steric hindrance |
1,2-Epoxytetradecane stands out due to its medium chain length which influences its physical properties such as boiling point and viscosity compared to shorter or longer-chain epoxides. Its unique balance between reactivity and stability makes it particularly useful for industrial applications .
Irritant;Environmental Hazard